molecular formula C43H61O2P B1526875 AdBrettPhos CAS No. 1160861-59-5

AdBrettPhos

Cat. No.: B1526875
CAS No.: 1160861-59-5
M. Wt: 640.9 g/mol
InChI Key: NMGHOZQCYNKWBG-UHFFFAOYSA-N
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Description

AdBrettPhos is a useful research compound. Its molecular formula is C43H61O2P and its molecular weight is 640.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHOZQCYNKWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H61O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is AdBrettPhos and what types of reactions is it used for?

A1: this compound (also known as biphenyl-diadamantylphosphine) is an organophosphorus compound primarily used as a ligand in palladium-catalyzed cross-coupling reactions [, , , ]. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Q2: The provided papers highlight the use of this compound in palladium-catalyzed fluorination and amination reactions. What makes this compound particularly suitable for these transformations?

A2: this compound possesses several structural features that contribute to its effectiveness in palladium catalysis:

  • Bulky Structure: The two adamantyl groups attached to the phosphorus atom create significant steric hindrance around the palladium center. This bulkiness facilitates reductive elimination, a crucial step in cross-coupling reactions, leading to the desired product formation [, ].
  • Electron-Richness: The biphenyl group and the phosphorus atom itself are electron-rich, which enhances the oxidative addition step of the catalytic cycle. This property is especially important for activating less reactive substrates like aryl chlorides, enabling efficient amination reactions [].

Q3: What are the advantages of using a precatalyst system like [(1,5-cyclooctadiene)(this compound·Pd)2] for fluorination reactions, as described in one of the papers?

A3: The use of [(1,5-cyclooctadiene)(this compound·Pd)2] as a precatalyst offers several advantages []:

    Q4: One paper mentions the synthesis of a series of ligands related to this compound. What was the goal of this research?

    A4: Researchers synthesized a series of novel dialkylbiarylphosphine ligands similar to this compound to investigate the impact of structural modifications on catalytic activity in C-N coupling reactions []. The aim was to gain a deeper understanding of the structure-activity relationships (SAR) within this ligand class and potentially identify even more efficient catalysts for specific transformations.

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